Atorvastatin Acetonide

Description

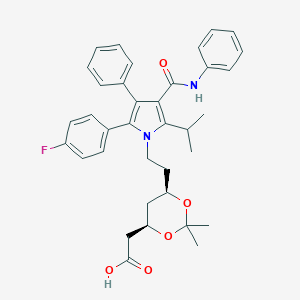

Structure

3D Structure

Properties

IUPAC Name |

2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39FN2O5/c1-23(2)33-32(35(42)38-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(25-15-17-26(37)18-16-25)39(33)20-19-28-21-29(22-30(40)41)44-36(3,4)43-28/h5-18,23,28-29H,19-22H2,1-4H3,(H,38,42)(H,40,41)/t28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMKJVDVNPLQFO-FQLXRVMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450295 | |

| Record name | Atorvastatin Acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581772-29-4 | |

| Record name | (4R,6R)-6-[2-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581772-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atorvastatin acetonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581772294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atorvastatin Acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATORVASTATIN ACETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P52UK6TGT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atorvastatin Acetonide: A Technical Guide to its Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Atorvastatin (B1662188), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its efficacy is intrinsically linked to its chemical structure and properties. Atorvastatin acetonide is a key intermediate in some synthetic routes to atorvastatin, serving to protect the diol functionality. This guide provides an in-depth exploration of the chemical characteristics and the methodologies employed in the structural elucidation of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These parameters are crucial for its handling, formulation, and synthesis.

| Property | Value |

| Molecular Formula | C₃₆H₃₉FN₂O₅[1] |

| Molecular Weight | 598.70 g/mol [1] |

| Melting Point | 73-75°C[1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, and Methanol.[1] |

| IUPAC Name | 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid |

| CAS Number | 581772-29-4[1] |

Structure Elucidation

The definitive identification and characterization of this compound's molecular structure rely on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For atorvastatin and its derivatives, both ¹H and ¹³C NMR are employed, often in combination with two-dimensional techniques like COSY, HSQC, and HMBC to establish connectivity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the atorvastatin derivative in a suitable deuterated solvent, such as Methanol-d4. Tetramethylsilane (TMS) is typically used as an internal reference standard.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a Bruker Avance III - 500MHz spectrometer.[2]

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum.

-

2D NMR: Perform a suite of two-dimensional experiments including ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC to establish proton-proton and proton-carbon correlations.[2]

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra to assign chemical shifts and coupling constants to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity and elemental composition. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly sensitive method for detecting and quantifying atorvastatin and its metabolites in various matrices.[3][4][5]

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

For plasma samples, a protein precipitation step is often employed. Add acetonitrile (B52724) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.[4]

-

Alternatively, solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analytes.[3]

-

The final extract is typically reconstituted in a solution compatible with the mobile phase.[3]

-

-

Chromatographic Separation (LC):

-

Mass Spectrometric Detection (MS/MS):

X-ray Crystallography

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound by methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., synchrotron radiation for high resolution) and a detector.[9]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density and refine the atomic positions and thermal parameters until the model best fits the experimental data.[10]

-

For powder samples, Powder X-ray Diffraction (PXRD) is used to characterize the crystalline form.[7]

-

Visualizations

The following diagrams illustrate the chemical structure of this compound, a general workflow for its structure elucidation, and a key synthetic pathway.

Caption: 2D Chemical Structure of this compound.

Caption: A generalized workflow for the structure elucidation of a chemical compound.

Caption: Paal-Knorr synthesis as a convergent strategy for atorvastatin intermediates.[11]

References

- 1. This compound (Acid) | CAS 581772-29-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. bmse001306 Atorvastatin at BMRB [bmrb.io]

- 3. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. DSpace [helda.helsinki.fi]

- 6. UHPLC-MS/MS method for determination of atorvastatin calcium in human plasma: Application to a pharmacokinetic study based on healthy volunteers with specific genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal forms of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. improvedpharma.com [improvedpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. From `crystallographic accuracy' to `thermodynamic accuracy': a redetermination of the crystal structure of calcium atorvastatin trihydrate (Lipitor®) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

Atorvastatin Acetonide Impurity: A Deep Dive into its Formation Mechanism

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the formation mechanism of atorvastatin (B1662188) acetonide, a known process-related impurity in the manufacturing of the widely prescribed cholesterol-lowering drug, atorvastatin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical pathways, influencing factors, and analytical considerations for this specific impurity.

Introduction

Atorvastatin, an HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The purity of the active pharmaceutical ingredient (API) is of paramount importance to ensure its safety and efficacy. Atorvastatin acetonide is a known impurity that can arise during the synthesis or storage of atorvastatin. Understanding its formation is critical for implementing effective control strategies in the pharmaceutical manufacturing process. This guide will explore the core mechanism of its formation, supported by experimental evidence and data.

The Genesis of an Impurity: The Formation Mechanism

The primary mechanism for the formation of this compound is the acid-catalyzed reaction between the 1,3-diol moiety of the atorvastatin side chain and acetone (B3395972). Acetone, a common industrial solvent, can be present as a residual solvent in the manufacturing process.

The reaction proceeds via a classical ketal formation mechanism:

-

Protonation of Acetone: In the presence of an acid catalyst, the carbonyl oxygen of acetone is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The hydroxyl groups of the atorvastatin diol act as nucleophiles, attacking the activated carbonyl carbon of the protonated acetone.

-

Hemiketal Formation: This initial attack forms a hemiketal intermediate.

-

Protonation and Dehydration: The hydroxyl group of the hemiketal is protonated, followed by the elimination of a water molecule to form a resonance-stabilized carbocation.

-

Ring Closure: The second hydroxyl group of the atorvastatin diol then attacks the carbocation, leading to the formation of a stable six-membered cyclic ketal, which is this compound.

This reaction is reversible and its equilibrium is influenced by factors such as the concentration of reactants, the strength of the acid catalyst, temperature, and the removal of water.

Figure 1: Mechanism of this compound Formation.

Experimental Evidence and Protocols

The formation of this compound is not merely a theoretical possibility but has been observed and is utilized in synthetic chemistry. Several patented synthetic routes for atorvastatin and its intermediates intentionally use acetone or its derivatives (e.g., 2,2-dimethoxypropane) in the presence of an acid catalyst to protect the 1,3-diol functionality as an acetonide. This deliberate synthetic step underscores the feasibility of this reaction occurring as an undesirable side reaction during manufacturing if the necessary reactants and conditions are present.

General Experimental Protocol for Acetonide Formation (as a Protecting Group)

The following is a generalized protocol based on synthetic procedures where acetonide formation is a desired step. This protocol illustrates the conditions that can lead to the formation of this compound as an impurity.

Materials:

-

Atorvastatin or a suitable diol intermediate

-

Acetone (or 2,2-dimethoxypropane)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Acid catalyst (e.g., p-toluenesulfonic acid, methanesulfonic acid, or an acidic resin)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve atorvastatin or its diol intermediate in the anhydrous solvent under an inert atmosphere.

-

Add a molar excess of acetone or 2,2-dimethoxypropane (B42991) to the solution.

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is typically quenched by the addition of a weak base (e.g., sodium bicarbonate solution).

-

The product is then extracted with an organic solvent, dried, and purified.

The same conditions, if present inadvertently during the manufacturing process of atorvastatin (e.g., residual acetone and acidic conditions), can lead to the in-situ formation of the acetonide impurity.

Quantitative Data and Analytical Considerations

The presence of this compound as an impurity is typically controlled to very low levels in the final drug substance, often below the 0.1% reporting threshold as per ICH guidelines. However, its concentration can increase under specific stress conditions.

| Stress Condition | Reactant | Catalyst | Typical Impurity Level (%) |

| Acidic Hydrolysis (in presence of acetone) | Atorvastatin, Acetone | Strong Acid (e.g., HCl) | Can exceed 0.1% |

| Thermal Stress (in presence of acetone and acid traces) | Atorvastatin, Acetone | Trace Acid | Variable, dependent on temp. and acid level |

| Process-Related (residual solvent) | Atorvastatin | Residual Acid | Typically < 0.1% |

Table 1: Summary of Conditions Leading to this compound Formation and Potential Levels.

The primary analytical technique for the detection and quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. The development of a stability-indicating HPLC method is crucial to separate atorvastatin from its acetonide and other potential degradation products.

Spectroscopic Profile of Atorvastatin Acetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for atorvastatin (B1662188) acetonide, an important impurity and intermediate in the synthesis of the widely used cholesterol-lowering drug, atorvastatin. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for the acquisition of this data. The information herein is intended to support researchers and scientists in the fields of medicinal chemistry, pharmaceutical development, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of atorvastatin acetonide. This data is essential for the structural elucidation and characterization of this molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.20 - 7.00 | m | 14H | Aromatic protons |

| 6.95 | s | 1H | NH |

| 4.20 - 4.10 | m | 1H | CH-O |

| 3.95 - 3.85 | m | 1H | CH-O |

| 3.70 - 3.60 | m | 2H | N-CH₂ |

| 3.50 - 3.40 | m | 1H | CH(CH₃)₂ |

| 2.40 - 2.30 | m | 2H | CH₂-COOH |

| 1.70 - 1.50 | m | 2H | CH₂ |

| 1.45 | s | 3H | Acetonide CH₃ |

| 1.35 | s | 3H | Acetonide CH₃ |

| 1.30 | d, J=7.0 Hz | 6H | CH(CH₃)₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | COOH |

| 166.0 | C=O (amide) |

| 162.0 (d, ¹JCF) | C-F |

| 139.0 | Aromatic C |

| 135.0 | Aromatic C |

| 133.5 (d, ³JCF) | Aromatic CH |

| 130.0 | Aromatic CH |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 126.5 | Aromatic CH |

| 121.5 | Aromatic C |

| 118.5 | Aromatic C |

| 115.5 (d, ²JCF) | Aromatic CH |

| 98.5 | O-C-O (acetonide) |

| 66.0 | CH-O |

| 65.5 | CH-O |

| 42.5 | CH₂ |

| 40.0 | N-CH₂ |

| 38.0 | CH₂ |

| 29.5 | Acetonide CH₃ |

| 26.0 | CH(CH₃)₂ |

| 24.0 | Acetonide CH₃ |

| 22.5 | CH(CH₃)₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (carboxylic acid), N-H stretch (amide) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2970 - 2850 | Medium | Aliphatic C-H stretch |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 1650 | Strong | C=O stretch (amide I) |

| 1580 | Medium | C=C stretch (aromatic) |

| 1530 | Medium | N-H bend (amide II) |

| 1220 | Medium | C-O stretch |

| 1150 | Medium | C-F stretch |

| 840 | Medium | Aromatic C-H bend |

Mass Spectrometry (MS)

| m/z | Ion Type |

| 599.29 | [M+H]⁺ |

| 621.27 | [M+Na]⁺ |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation : 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

-

¹H NMR Acquisition :

-

Pulse Program : zg30

-

Number of Scans : 16

-

Acquisition Time : 3-4 seconds

-

Relaxation Delay : 1-2 seconds

-

Spectral Width : 12-16 ppm

-

-

¹³C NMR Acquisition :

-

Pulse Program : zgpg30 (proton-decoupled)

-

Number of Scans : 1024 or more, depending on sample concentration

-

Acquisition Time : 1-2 seconds

-

Relaxation Delay : 2-5 seconds

-

Spectral Width : 200-240 ppm

-

-

Data Processing : The raw data (Free Induction Decay - FID) was processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.

-

Sample Preparation : A small amount of the solid this compound sample was placed directly onto the diamond crystal of the uATR accessory.

-

Acquisition :

-

Spectral Range : 4000 - 400 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : 16

-

-

Data Processing : The resulting spectrum was baseline corrected and the peaks were labeled.

Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer (HRMS) such as a Thermo Scientific Q Exactive Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation : A dilute solution of this compound (approximately 1 µg/mL) was prepared in a mixture of methanol (B129727) and water (1:1 v/v) with 0.1% formic acid to promote ionization.

-

Acquisition (Positive Ion Mode) :

-

Ionization Mode : Electrospray Ionization (ESI+)

-

Capillary Voltage : 3.5 kV

-

Sheath Gas Flow Rate : 35 arbitrary units

-

Auxiliary Gas Flow Rate : 10 arbitrary units

-

Scan Range : m/z 100 - 1000

-

-

Data Processing : The acquired mass spectrum was analyzed to identify the molecular ion peak ([M+H]⁺) and other relevant adducts (e.g., [M+Na]⁺). The exact mass was used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a pharmaceutical compound like this compound.

This guide provides a foundational set of spectroscopic data and methodologies for the characterization of this compound. Researchers are encouraged to use this information as a reference for their own analytical work and to adapt the protocols as needed for their specific instrumentation and experimental conditions.

Whitepaper: The Pivotal Role of Paal-Knorr Synthesis in the Production of Atorvastatin Acetonide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin (B1662188), a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1] The industrial synthesis of this complex molecule relies on a highly convergent strategy, with the Paal-Knorr pyrrole (B145914) synthesis serving as the critical step for assembling the drug's core heterocyclic structure.[2][3][4] This technical guide provides an in-depth examination of this key transformation, focusing on the synthesis of the pivotal intermediate, tert-butyl 2-((4R,6S)-6-((3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)methyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, commonly referred to as Atorvastatin Acetonide. This document clarifies that this compound is the product of the Paal-Knorr reaction, not a participant in it. We will detail the reaction mechanism, provide comprehensive experimental protocols derived from established industrial processes, present quantitative data in a comparative format, and visualize the synthetic workflow and chemical pathways using Graphviz diagrams.

Introduction: The Strategic Importance of the Paal-Knorr Reaction

The synthesis of Atorvastatin is a significant achievement in pharmaceutical manufacturing. The molecular framework is assembled in high yield through a key convergent step involving the Paal-Knorr condensation.[5][6] This reaction constructs the central pentasubstituted pyrrole ring by condensing a complex 1,4-diketone with a chiral primary amine side-chain.[2][4] The product of this reaction is the acetonide-protected form of Atorvastatin, a critical intermediate that undergoes subsequent deprotection and salt formation to yield the final active pharmaceutical ingredient (API).[7]

The efficiency of the Paal-Knorr cyclisation is a rate-limiting factor in the overall production of Atorvastatin.[5][6][8] Consequently, significant research has been directed at optimizing this step, leading to improvements in reaction rate, yield, and purity, which are crucial for factory-scale production.[5]

The Paal-Knorr Reaction Mechanism in Atorvastatin Synthesis

The Paal-Knorr synthesis is a classic and robust method for forming pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[9][10] The reaction is acid-catalyzed.[5][8] The proposed mechanism, as it applies to the synthesis of this compound, proceeds through several key stages:

-

Hemiaminal Formation: The primary amine of the side-chain molecule adds to one of the carbonyl carbons of the diketone to form a hemiaminal intermediate.[5][6]

-

Cyclization: Intramolecular attack from the hemiaminal's nitrogen or oxygen onto the second carbonyl group leads to a cyclic intermediate. The cyclization to form this intermediate is considered the rate-determining step of the reaction.[5][6][8]

-

Dehydration: The cyclic intermediate then undergoes two successive dehydration steps (elimination of two water molecules) to form the stable aromatic pyrrole ring.[5][10]

While the exact mechanism is still a subject of study, the hemiaminal cyclization pathway is considered the most likely route.[9]

Experimental Protocols for Synthesis

The following protocols are synthesized from patent literature describing the industrial synthesis of this compound. A key improvement in the process involves the addition of a tertiary amine alongside the acid catalyst to significantly enhance the reaction rate.[5][8]

Protocol 1: Pivalic Acid Catalyzed Paal-Knorr Condensation

This protocol outlines the base procedure using an organic acid as a catalyst.

-

Reactant Charging: To a suitable reactor equipped with a mechanical stirrer, thermometer, condenser, and a means for azeotropic water removal, charge the primary amine, 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, and the solvents (e.g., a mixture of THF, MTBE, and/or Toluene).

-

Diketone Addition: Add the atorvastatin diketone, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide, to the solution.

-

Heating and Catalyst Addition: Warm the mixture to approximately 50°C under a nitrogen atmosphere.

-

Catalyst Addition: Add the acid catalyst, pivalic acid.

-

Reaction: Heat the resulting suspension to reflux. Water is removed azeotropically throughout the reaction.

-

Monitoring: Monitor the reaction for completion using a suitable analytical method, such as TLC or HPLC. Reaction times can be extensive in the absence of a co-catalyst.

-

Work-up: Upon completion, cool the reaction mixture. Add an appropriate solvent (e.g., MTBE) and wash the organic phase sequentially with an aqueous base (e.g., NaOH solution) and aqueous acid (e.g., HCl solution).

-

Isolation: Dry the organic layer and concentrate it under reduced pressure to yield the crude this compound, which can be further purified by recrystallization from a solvent like ethanol.[11]

Protocol 2: Enhanced Rate Synthesis with Tertiary Amine Co-catalyst

This improved protocol demonstrates the significant rate enhancement achieved by adding a tertiary amine.[5][8]

-

Reactant Charging: Follow Step 1 from Protocol 1.

-

Diketone Addition: Follow Step 2 from Protocol 1.

-

Heating and Catalyst Addition: Warm the mixture to approximately 50°C under a nitrogen atmosphere.

-

Catalyst Addition: Add pivalic acid followed by a tertiary amine (e.g., triethylamine).[8]

-

Reaction: Heat the suspension to reflux with concomitant removal of water. The reaction time is dramatically reduced compared to Protocol 1.

-

Monitoring: Monitor the reaction for completion.

-

Work-up and Isolation: Follow Steps 7 and 8 from Protocol 1.

Quantitative Data and Reaction Parameters

The following tables summarize the quantitative data extracted from patent examples, illustrating the impact of the catalyst system on reaction performance.

Table 1: Reactant and Solvent Quantities

| Component | Molar Eq. | Mass (g) | Moles (mmol) | Reference |

|---|---|---|---|---|

| Primary Amine | 1.0 | 50.69 | 185.4 | [8] |

| 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | ||||

| Diketone | 1.09 | 84.4 | ~202.1 | [8] |

| Atorvastatin Diketone | ||||

| Solvent 1 (THF) | - | 57.7 | - | [8] |

| Solvent 2 (MTBE) | - | 99.4 | - |[8] |

Table 2: Comparison of Catalyst Systems and Reaction Outcomes

| Parameter | Condition A (Acid Only) | Condition B (Acid + Tertiary Amine) | Reference |

|---|---|---|---|

| Acid Catalyst | Pivalic Acid | Pivalic Acid | [5][8] |

| Molar Eq. | 0.7 | 0.7 | [8] |

| Mass (g) | 13.3 | 13.3 | [8] |

| Amine Co-catalyst | None | Triethylamine | [8] |

| Molar Eq. | - | 0.7 | [8] |

| Mass (g) | - | 13.2 | [8] |

| Reaction Time | > 24 hours (typically slow) | Significantly Reduced (e.g., < 10 hours) | [5][8] |

| Yield | Good | High / Improved | [5][8] |

| Reaction Temp. | Reflux | Reflux |[8] |

Note: The data illustrates a significant process improvement. The addition of a tertiary amine like triethylamine leads to a dramatic reduction in reaction time, which is a critical factor for industrial-scale manufacturing efficiency.[5]

Conclusion

The Paal-Knorr synthesis is the linchpin in the modern manufacturing route to Atorvastatin, enabling the efficient construction of the drug's essential pyrrole core. The reaction produces the key intermediate, this compound, which is then converted to the final API. Understanding and optimizing this reaction has been paramount for improving process efficiency. The development of an enhanced catalytic system, employing a tertiary amine in conjunction with an organic acid, has successfully addressed the inherently slow rate of this condensation reaction. This innovation has resulted in dramatically shorter cycle times and consistently high yields, ensuring the robust and economical production of one of the world's most vital cholesterol-lowering medications. Further research into novel catalytic systems for this transformation remains a valuable endeavor for drug development and manufacturing professionals.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemash.substack.com [medchemash.substack.com]

- 5. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 6. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]

- 7. books.rsc.org [books.rsc.org]

- 8. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Irreversible Protein Labeling by Paal–Knorr Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atlantis-press.com [atlantis-press.com]

Atorvastatin Acetonide: A Linchpin in the Synthesis of Atorvastatin

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases. Its commercial success has spurred extensive research into efficient and scalable synthetic routes. A pivotal strategy in the manufacturing of atorvastatin involves the use of atorvastatin acetonide, a key intermediate that serves to protect the diol functionality during the crucial pyrrole (B145914) ring formation. This technical guide provides an in-depth exploration of the role of this compound in atorvastatin synthesis, detailing experimental protocols, presenting quantitative data, and visualizing key chemical and biological pathways.

Chemical Properties of this compound

This compound, also known as (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid, is a protected form of the atorvastatin side chain. The acetonide group safeguards the (3R,5R)-dihydroxyheptanoic acid moiety, preventing unwanted side reactions during the synthesis of the core pyrrole structure.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₃₉FN₂O₅ | [1] |

| Molecular Weight | 598.70 g/mol | [1] |

| CAS Number | 581772-29-4 | [1] |

| Melting Point | 73-75°C | [1] |

| Solubility | Chloroform, Ethyl Acetate (B1210297), Methanol (B129727) | [1] |

The Paal-Knorr Synthesis: A Convergent Approach to this compound

The Paal-Knorr pyrrole synthesis is a highly convergent and widely adopted method for constructing the polysubstituted pyrrole core of atorvastatin. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In the context of atorvastatin synthesis, the primary amine is the chiral side-chain containing the protected diol, which is derived from this compound.

The use of a protected diol intermediate like this compound is crucial for the success of the Paal-Knorr synthesis, ensuring high yield and purity of the desired product.

Conversion of this compound to Atorvastatin Calcium: A Two-Step Process

The transformation of this compound tert-butyl ester, the product of the Paal-Knorr reaction, into the active pharmaceutical ingredient (API), atorvastatin calcium, involves a sequential deprotection and hydrolysis followed by salt formation.

Step 1: Deprotection of the Acetonide and Hydrolysis of the Tert-Butyl Ester

The initial step involves the removal of both the acetonide and tert-butyl ester protecting groups. This is typically achieved under acidic conditions followed by basic hydrolysis.

Step 2: Formation of Atorvastatin Calcium Salt

Following hydrolysis, the resulting sodium salt of atorvastatin is converted to the calcium salt, which is the stable form used in pharmaceutical formulations.

Table of Yields and Purity for the Conversion of this compound Intermediate to Atorvastatin Calcium:

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Purity | Reference |

| Deprotection | This compound Tert-Butyl Ester | Aqueous HCl | Isopropyl Alcohol | 60°C | - | 96% | >99% | [2] |

| Hydrolysis & Salt Formation | Deprotected Intermediate | NaOH, Calcium Acetate | Methanol, Water, Ethyl Acetate | 40°C | 30 min | 78.7% (over two steps) | 99.9% | [2] |

Detailed Experimental Protocols

Protocol 1: Kilogram-Scale Preparation of Atorvastatin Calcium from Acetonide Intermediate[2]

Materials:

-

This compound Tert-Butyl Ester (starting intermediate)

-

Isopropyl Alcohol

-

Aqueous Hydrochloric Acid (HCl)

-

Methanol

-

Water

-

Sodium Hydroxide (B78521) (NaOH)

-

Ethyl Acetate

-

Calcium Acetate Monohydrate

-

96% v/v Ethyl Alcohol

Procedure:

-

Deprotection:

-

Suspend the this compound tert-butyl ester in isopropyl alcohol.

-

Add aqueous hydrochloric acid.

-

Heat the mixture to 60°C and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to allow for the precipitation of the deprotected diol intermediate.

-

Filter the solid, wash with isopropyl alcohol, and dry to obtain the pure diol ester with a yield of 96% and purity >99%.[2]

-

-

Hydrolysis and Salt Formation:

-

In a reaction vessel, dissolve sodium hydroxide in a mixture of methanol and water.

-

Add the deprotected diol ester to the solution with vigorous stirring.

-

Raise the temperature to 40°C and maintain for 30 minutes.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, distill off the methanol under reduced pressure.

-

To the residue, add water and ethyl acetate and stir. Separate the ethyl acetate layer (this extraction is repeated twice to remove organic impurities).

-

To the aqueous layer containing the sodium salt of atorvastatin, add a solution of calcium acetate monohydrate in water.

-

The formed atorvastatin calcium salt is then extracted with ethyl acetate.

-

The combined organic layers are washed with a water-methanol mixture and then evaporated under reduced pressure.

-

The residue is refluxed in 96% v/v ethyl alcohol, leading to precipitation.

-

The suspension is cooled, and the product is collected by centrifugation.

-

The product is washed with 96% v/v ethanol (B145695) and dried to yield atorvastatin hemi-calcium salt with a purity of 99.9% and an overall yield of 78.7% for the two steps.[2]

-

Atorvastatin's Mechanism of Action and Impact on Signaling Pathways

Atorvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3] Beyond its lipid-lowering effects, atorvastatin exhibits pleiotropic effects by modulating various cellular signaling pathways, primarily due to the reduced synthesis of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These intermediates are crucial for the post-translational modification (prenylation) of small GTP-binding proteins such as Rho and Ras.

Experimental Workflow: Western Blot Analysis of Signaling Pathways

To investigate the effect of atorvastatin on cellular signaling pathways like PI3K/Akt, a common and effective technique is Western blotting.

Protocol 2: Western Blotting for PI3K/Akt Pathway Analysis

Materials:

-

Cell culture reagents

-

Atorvastatin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of atorvastatin for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest (e.g., phosphorylated Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of atorvastatin.

Conclusion

This compound is a critical starting material in the efficient, scalable, and stereoselective synthesis of atorvastatin. Its role as a protecting group for the diol functionality is indispensable for the successful implementation of the Paal-Knorr pyrrole synthesis, a cornerstone of modern atorvastatin manufacturing. The subsequent deprotection and salt formation steps have been optimized to achieve high yields and purity on an industrial scale. Understanding the synthetic pathway involving this compound, alongside the drug's intricate mechanism of action on cellular signaling pathways, provides a comprehensive picture for researchers and professionals in the field of drug development. The detailed protocols and visualized workflows presented in this guide offer a practical resource for the synthesis and biological evaluation of atorvastatin and related compounds.

References

The Convergent Path to a Cholesterol-Lowering Blockbuster: A Literature Review of Atorvastatin Acetonide Synthesis Routes

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive review of the synthetic routes to atorvastatin (B1662188) acetonide, a key intermediate in the manufacture of the blockbuster drug atorvastatin. This document details the prevalent convergent synthesis strategy, focusing on the Paal-Knorr pyrrole (B145914) synthesis, and explores alternative methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Atorvastatin, marketed as Lipitor, is a member of the statin class of drugs used to lower cholesterol and prevent cardiovascular disease. Its complex molecular structure has necessitated the development of efficient and stereoselective synthetic strategies. A common and industrially significant approach is a convergent synthesis that joins two key fragments, a diketone and a chiral amine, in a late-stage Paal-Knorr reaction to form the central pyrrole ring. The resulting intermediate, atorvastatin acetonide, is then further processed to yield the active pharmaceutical ingredient.

The Dominant Convergent Strategy: Paal-Knorr Pyrrole Synthesis

The most widely adopted route for the synthesis of this compound involves the condensation of a 1,4-diketone precursor with a chiral amino-acetonide side chain. This approach offers the advantage of building complexity late in the synthesis, allowing for the independent preparation and purification of the two main fragments.

The core of this strategy is the Paal-Knorr reaction, a classic method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines. In the context of atorvastatin synthesis, this reaction is acid-catalyzed, with pivalic acid being a commonly employed catalyst.[1][2] The reaction is typically carried out in a mixture of solvents such as tetrahydrofuran (B95107) (THF), methyl tert-butyl ether (MTBE), toluene, and hexanes, often at elevated temperatures to drive the reaction to completion and facilitate the removal of water.[2][3]

Synthesis of the Key Precursors

The success of the convergent Paal-Knorr strategy hinges on the efficient preparation of two key intermediates:

-

4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (The Diketone): This precursor provides the core structure that will become the pyrrole ring and its substituents. Its synthesis often involves a Stetter reaction.[4]

-

tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (The Chiral Amine): This fragment contains the stereochemically defined side chain crucial for the pharmacological activity of atorvastatin. Its synthesis is a multi-step process that establishes the correct chirality.[5][6]

Caption: Convergent synthesis of this compound via Paal-Knorr condensation.

Quantitative Data Summary

The following table summarizes the reported yields and reaction times for the key Paal-Knorr condensation step in the synthesis of this compound under various conditions.

| Diketone Precursor | Chiral Amine Precursor | Catalyst/Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide | tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | Pivalic Acid | Toluene/Heptane | Reflux | 42.5 | ~85 | [5] |

| 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide | tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | Pivalic Acid, Triethylamine | THF/MTBE | Reflux | Not Specified | High | [2] |

| 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide | tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | Pivalic Acid, Sodium Hydroxide | Toluene | Reflux | Not Specified | High | [1] |

| 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide | tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | Pivalic Acid | Cyclohexane/Toluene | 80-85 | 20-25 | >90 | [7] |

Experimental Protocols

Synthesis of 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (Diketone)

A detailed experimental procedure for the synthesis of the diketone precursor via a Friedel-Crafts acylation followed by halogenation and nucleophilic substitution is described in various patents.[8] The general steps are as follows:

-

Friedel-Crafts Acylation: Fluorobenzene is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(4-fluorophenyl)-2-phenylethanone.

-

Halogenation: The resulting ketone is halogenated at the α-position to yield 2-halo-1-(4-fluorophenyl)-2-phenylethanone.

-

Nucleophilic Substitution: The α-haloketone is then reacted with 4-methyl-3-oxo-N-phenylpentanamide in the presence of a base to afford the desired 1,4-diketone.

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as isopropanol (B130326) or a mixture of ethyl acetate (B1210297) and hexanes.

Characterization: The structure of the diketone is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Chiral Amine)

The synthesis of the chiral amine side chain is a critical part of the overall process, as it establishes the correct stereochemistry of the final drug. A representative synthesis starting from N-carbobenzyloxy-β-alanine is outlined below[5][6]:

-

Condensation: N-carbobenzyloxy-β-alanine is condensed with a malonate derivative to form a β-ketoester.[5]

-

Asymmetric Hydrogenation: The β-keto group is stereoselectively reduced using a chiral catalyst, such as a Ru-BINAP complex, to yield the corresponding chiral alcohol with high enantiomeric excess.[5]

-

Acetonide Protection: The resulting diol is protected as an acetonide by reacting with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.

-

Reduction and Deprotection: The ester and carbobenzyloxy (Cbz) protecting groups are removed to unveil the primary amine.

Purification: Purification is typically achieved through crystallization or column chromatography at various stages of the synthesis.

Characterization: The stereochemistry and purity of the final chiral amine are confirmed by NMR spectroscopy and chiral HPLC analysis.

Caption: Synthetic workflow for the chiral amine precursor.

Paal-Knorr Condensation to form this compound

The final convergent step involves the reaction of the diketone and the chiral amine. A typical experimental protocol is as follows[2]:

-

A solution of the chiral amine, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, in a mixture of THF and MTBE is prepared in a reaction vessel under an inert atmosphere.

-

The diketone, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, is added to the solution.

-

Pivalic acid and a tertiary amine base (e.g., triethylamine) are added as catalysts.

-

The reaction mixture is heated to reflux, and water is removed azeotropically.

-

Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by crystallization or column chromatography.

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.[9][10]

Characterization: The structure of this compound is confirmed by various spectroscopic techniques. ¹H and ¹³C NMR spectra are used to verify the connectivity and stereochemistry of the molecule.[11][12][13] Mass spectrometry is used to confirm the molecular weight.

Alternative Synthesis Routes

While the convergent Paal-Knorr synthesis is the most prominent, other strategies for the synthesis of atorvastatin and its intermediates have been explored. These include:

-

Multicomponent Reactions (MCRs): An approach utilizing an Ugi reaction has been reported to shorten the synthesis of atorvastatin.[14]

-

Hantzsch Pyrrole Synthesis: This method provides an alternative for the construction of the pyrrole ring.[14]

-

Biocatalytic Routes: Enzymatic methods have been developed for the synthesis of the chiral side chain of atorvastatin, offering a green and highly stereoselective alternative to traditional chemical methods.[15]

Caption: Comparison of major synthetic strategies for the atorvastatin core.

Conclusion

The convergent synthesis of this compound via the Paal-Knorr reaction remains a robust and widely implemented strategy in both academic research and industrial production. The efficiency of this route is highly dependent on the successful and stereoselective synthesis of its key diketone and chiral amine precursors. While alternative methods such as multicomponent reactions and biocatalysis offer promising avenues for process optimization and green chemistry, the Paal-Knorr approach continues to be a cornerstone in the manufacturing of this life-saving medication. Further research into optimizing reaction conditions, developing more efficient catalysts, and exploring novel synthetic pathways will continue to be of great interest to the pharmaceutical community.

References

- 1. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 2. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]

- 3. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 4. US20090298907A1 - METHOD FOR THE PREPARATION OF 4-FLUORO-ALPHA-[2-METHYL-1-OXOPROPYL]-y-OXO-N-BETA-DIPHENYLBENZENEBUTANAMIDE AND PRODUCTS THEREFROM - Google Patents [patents.google.com]

- 5. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]

- 6. researchgate.net [researchgate.net]

- 7. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Process For Preparation Of 4 Fluoro Alpha [2 Methyl 1 Oxopropyl] [quickcompany.in]

- 9. agilent.com [agilent.com]

- 10. CN104931599A - Determining method of atorvastatin calcium related substance - Google Patents [patents.google.com]

- 11. bmse001306 Atorvastatin at BMRB [bmrb.io]

- 12. Atorvastatin(134523-00-5) 1H NMR [m.chemicalbook.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | C14H27NO4 | CID 2734288 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chemical Characterization of Atorvastatin Acetonide Impurity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization of atorvastatin (B1662188) acetonide, a known process-related impurity in the synthesis of the widely prescribed cholesterol-lowering drug, atorvastatin. Understanding the formation, identification, and quantification of this impurity is critical for ensuring the quality, safety, and efficacy of atorvastatin drug products. This document outlines the formation pathways, detailed experimental protocols for analysis, and spectroscopic data essential for its characterization.

Introduction to Atorvastatin and its Impurities

Atorvastatin is a synthetic lipid-lowering agent that inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The synthesis of this complex molecule involves multiple steps, which can lead to the formation of various process-related impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs) and drug products.[1] The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product.

Atorvastatin acetonide ([(4R,6R)-6-[2-[2-(4-fIuorophenyI)-3-phenyI-4-(phenyIcarbamoyI)-5-(propan-2-yI)-1H-pyrroI-1-yI]ethyI]-2,2-dimethyI-1,3-dioxan-4-yI]acetic acid) is a known process-related impurity of atorvastatin, often referred to as Atorvastatin Impurity-2.[2][3] Its formation is typically associated with the use of an acetonide protecting group for the diol functionality during the synthesis of the atorvastatin side chain.

Formation Pathway of this compound

The formation of this compound is intrinsically linked to the synthetic route employed for atorvastatin. A common strategy in atorvastatin synthesis involves the Paal-Knorr condensation to form the central pyrrole (B145914) ring, followed by the attachment of the chiral dihydroxy heptanoic acid side chain.[1][4] To control the stereochemistry of the diol in the side chain, protecting groups are often used.

The acetonide group serves as an effective protecting group for the 1,3-diol system. The formation of this compound as an impurity can occur if the deprotection of this group is incomplete during the final stages of the synthesis. The general pathway involves the reaction of a protected side-chain intermediate with the pyrrole core, followed by deprotection steps to yield the final atorvastatin molecule. If the acetonide is not fully hydrolyzed, the protected form, this compound, will be carried through as an impurity.

Analytical Characterization

The accurate identification and quantification of this compound require robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC-UV Method for Atorvastatin and its Impurities

This protocol is a general guideline and should be optimized and validated for the specific analysis of this compound.

-

Instrumentation: A gradient HPLC system with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

-

Mobile Phase: A gradient elution is typically employed to achieve optimal separation.

-

Mobile Phase A: A mixture of buffer (e.g., ammonium (B1175870) acetate (B1210297), pH 4.0), acetonitrile, and tetrahydrofuran (B95107) (e.g., 70:25:5 v/v/v).[6]

-

Mobile Phase B: A mixture of buffer, acetonitrile, and tetrahydrofuran (e.g., 25:70:5 v/v/v).[6]

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 248 nm.[6]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Data Presentation: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Ammonium Acetate Buffer (pH 4.0):Acetonitrile:THF (70:25:5) |

| Mobile Phase B | Ammonium Acetate Buffer (pH 4.0):Acetonitrile:THF (25:70:5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 248 nm |

| Injection Volume | 20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS are powerful tools for the unequivocal identification and characterization of impurities.[8][9][10] These techniques provide molecular weight information and fragmentation patterns that are unique to the chemical structure of the impurity.

Experimental Protocol: LC-MS/MS Analysis

-

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF).

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. For atorvastatin and its related compounds, positive ion mode is often used.[9]

-

Data Acquisition: Full scan mode to determine the molecular weight and product ion scan (MS/MS) mode to obtain fragmentation patterns.

Mass Spectrometry Data

The expected protonated molecule [M+H]⁺ for this compound (C₃₆H₃₉FN₂O₅, Molecular Weight: 598.7 g/mol ) would be at m/z 599.7. The fragmentation pattern would be expected to show characteristic losses related to the acetonide group and other parts of the molecule. A detailed fragmentation analysis would require the analysis of a reference standard. The mass fragmentation pattern of atorvastatin typically shows major fragments at m/z 440.2, corresponding to the loss of the side chain.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Isolation of this compound

For definitive characterization and for use as a reference standard, the this compound impurity needs to be isolated from the bulk drug substance. Preparative HPLC is the most common technique for this purpose.[16][17][18]

Experimental Protocol: Preparative HPLC

-

Instrumentation: A preparative HPLC system with a high-capacity column and a fraction collector.

-

Column: A larger dimension C18 column (e.g., 250 mm x 21.2 mm, 10 µm).[16]

-

Mobile Phase: A mobile phase system similar to the analytical method, optimized for higher loading capacity.

-

Loading: A concentrated solution of the crude atorvastatin containing the acetonide impurity is injected.

-

Fraction Collection: The eluent is monitored, and the fraction corresponding to the this compound peak is collected.

-

Post-Isolation Processing: The collected fraction is typically evaporated to remove the mobile phase, and the isolated impurity is dried.

Quantitative Analysis and Acceptance Criteria

The ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of new impurities in new drug substances.[1] For a drug with a maximum daily dose of more than 2g, the identification threshold is 0.05%, and the qualification threshold is 0.15%. For drugs with a lower daily dose, these thresholds are higher. The concentration of this compound impurity should be monitored and controlled within the limits specified in the relevant pharmacopeia or the drug master file.

Quantitative Data Summary

Specific quantitative data for this compound impurity levels in commercial atorvastatin batches are not widely published. However, the general limit for unspecified impurities is often set at not more than 0.10%.[1]

| Impurity | Reporting Threshold | Identification Threshold | Qualification Threshold |

| This compound | > 0.05% | > 0.10% | > 0.15% |

Note: Thresholds are based on ICH Q3A(R2) for a maximum daily dose of < 2g/day and are for guidance only. Specific limits should be established based on the drug's specifications.

Conclusion

The chemical characterization of this compound is a critical aspect of quality control in the manufacturing of atorvastatin. This guide has outlined the likely formation pathway of this process-related impurity and has provided a framework for its analytical characterization using modern techniques such as HPLC, LC-MS, and NMR. The detailed experimental protocols and data presentation formats provided herein serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and control of impurities in atorvastatin. The synthesis and isolation of an this compound reference standard are paramount for the definitive validation of analytical methods and the accurate quantification of this impurity in ensuring the safety and quality of the final drug product.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. rjpn.org [rjpn.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS | Semantic Scholar [semanticscholar.org]

- 13. Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. shimadzu.com [shimadzu.com]

Methodological & Application

Application Note: A High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Atorvastatin Acetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a widely prescribed synthetic lipid-lowering agent, is a competitive inhibitor of HMG-CoA reductase. During the synthesis of atorvastatin, or under certain storage conditions, various process-related impurities and degradation products can form. One such potential impurity is atorvastatin acetonide, a cyclic ketal formed between the 3,5-diol of atorvastatin and acetone. The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final drug product.

Proposed HPLC Method Parameters

Successful separation of atorvastatin from its structurally similar impurities is typically achieved using reversed-phase HPLC. The following chromatographic conditions are proposed as a starting point for the analysis of atorvastatin and this compound.

| Parameter | Proposed Condition |

| Chromatographic Column | A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. Other stationary phases like C8 or Phenyl columns could also be explored. |

| Mobile Phase | A gradient elution is proposed to ensure good resolution between atorvastatin and the more hydrophobic this compound. Mobile Phase A: A mixture of buffer (e.g., 20mM ammonium (B1175870) acetate (B1210297), pH 4.0), acetonitrile (B52724), and tetrahydrofuran (B95107) (e.g., 70:25:5 v/v/v).[1] Mobile Phase B: A mixture of buffer, acetonitrile, and tetrahydrofuran (e.g., 25:70:5 v/v/v).[1] |

| Flow Rate | 1.0 mL/min.[2] |

| Injection Volume | 10 µL. |

| Column Temperature | 30 °C. |

| Detector Wavelength | UV detection at 248 nm.[1][2] |

| Diluent | A mixture of acetonitrile and water (e.g., 50:50 v/v). |

Experimental Protocol

This protocol details the steps for preparing solutions and performing the HPLC analysis based on the proposed method. Method optimization and validation are crucial subsequent steps.

1. Apparatus and Materials

-

High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, UV detector, and data acquisition software.

-

C18 analytical column (250 mm x 4.6 mm, 5 µm).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

Atorvastatin reference standard.

-

This compound reference standard (if available).

-

Acetonitrile (HPLC grade).

-

Tetrahydrofuran (HPLC grade).

-

Ammonium acetate (analytical grade).

-

Glacial acetic acid (analytical grade).

-

Deionized water.

2. Preparation of Solutions

-

Buffer Preparation (20mM Ammonium Acetate, pH 4.0): Dissolve approximately 1.54 g of ammonium acetate in 1000 mL of deionized water. Adjust the pH to 4.0 ± 0.05 with glacial acetic acid.[1]

-

Mobile Phase A: Prepare a mixture of the buffer, acetonitrile, and tetrahydrofuran in the ratio of 70:25:5 (v/v/v).[1]

-

Mobile Phase B: Prepare a mixture of the buffer, acetonitrile, and tetrahydrofuran in the ratio of 25:70:5 (v/v/v).[1]

-

Diluent: Prepare a mixture of acetonitrile and water in a 50:50 (v/v) ratio.

-

Standard Stock Solution (Atorvastatin): Accurately weigh and dissolve an appropriate amount of atorvastatin reference standard in the diluent to obtain a concentration of approximately 1 mg/mL.

-

Standard Stock Solution (this compound): If a reference standard is available, prepare a stock solution of this compound in the diluent at a concentration of approximately 1 mg/mL.

-

System Suitability Solution: Prepare a working solution containing both atorvastatin (e.g., 50 µg/mL) and this compound (e.g., 10 µg/mL) from the stock solutions by diluting with the diluent.

-

Sample Solution: Accurately weigh and dissolve the sample containing atorvastatin in the diluent to achieve a final concentration of approximately 50 µg/mL of atorvastatin.

3. Chromatographic Procedure

-

Set up the HPLC system with the specified column and mobile phases.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the diluent as a blank to ensure no interfering peaks are present.

-

Inject 10 µL of the system suitability solution and record the chromatogram.

-

Inject 10 µL of the sample solution and record the chromatogram.

-

After analysis, flush the column with a high percentage of the organic solvent and then store it in an appropriate solvent mixture.

System Suitability

Before proceeding with sample analysis, the performance of the chromatographic system must be verified. The following are typical system suitability parameters for a method of this nature. The acceptance criteria should be defined and met during method validation.

| Parameter | Acceptance Criteria |

| Resolution (Rs) | The resolution between the atorvastatin peak and the this compound peak should be greater than 2.0. |

| Tailing Factor (T) | The tailing factor for the atorvastatin peak should be not more than 2.0. |

| Theoretical Plates (N) | The theoretical plate count for the atorvastatin peak should be not less than 2000. |

| Relative Standard Deviation (RSD) | The RSD for the peak area of replicate injections of the atorvastatin standard should be not more than 2.0%. |

Method Development and Validation Considerations

The proposed method serves as a strong starting point. Further method development and optimization may be required to achieve the desired separation and performance. Key aspects to consider include:

-

Gradient Optimization: The gradient profile (slope and duration) should be adjusted to maximize the resolution between atorvastatin and this compound while maintaining a reasonable run time.

-

Mobile Phase pH: The pH of the buffer can influence the retention and peak shape of the analytes. A pH range of 3.5 to 5.0 is generally suitable for atorvastatin analysis.

-

Organic Modifier: The ratio of acetonitrile and tetrahydrofuran can be varied to fine-tune the selectivity of the separation.

Once the method is optimized, it must be validated in accordance with ICH guidelines (Q2(R1)). Validation should include the assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of atorvastatin and its acetonide impurity.

Caption: Workflow for HPLC Analysis of this compound.

This application note provides a comprehensive framework for developing and implementing an HPLC method for the analysis of this compound. Adherence to good chromatographic practices and thorough method validation will ensure the generation of accurate and reliable data, which is paramount in pharmaceutical quality control and drug development.

References

Application Notes and Protocols: Atorvastatin Acetonide as a Reference Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a member of the statin class of drugs, is a widely prescribed medication for lowering cholesterol and preventing cardiovascular diseases.[1] It functions by competitively inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] Accurate quantification of atorvastatin and its related compounds in bulk drug substances, pharmaceutical formulations, and biological matrices is paramount for ensuring safety, efficacy, and quality control. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the predominant analytical techniques employed for this purpose, where a well-characterized reference standard is indispensable.

Atorvastatin acetonide, a key intermediate in some synthetic routes of atorvastatin, can serve as a valuable reference standard in chromatographic analyses. Its structural similarity to atorvastatin allows for its use in method development, validation, and as an internal standard in certain applications. These application notes provide detailed protocols and methodologies for the use of this compound as a reference standard in chromatographic analysis, ensuring accuracy, precision, and reliability of results.

Signaling Pathways of Atorvastatin

Beyond its primary role in cholesterol reduction, atorvastatin exhibits pleiotropic effects by modulating various cellular signaling pathways. This is largely attributed to the inhibition of isoprenoid intermediates synthesis, which are crucial for the function of small GTP-binding proteins like Ras and Rho.[3] The modulation of these pathways contributes to the anti-inflammatory, antioxidant, and immunomodulatory properties of statins.[4]

References

Application of Atorvastatin Acetonide in In-Vitro Metabolic Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a leading synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medication for lowering elevated cholesterol levels.[1][2] Its therapeutic efficacy is intrinsically linked to its metabolic fate, which primarily occurs in the liver. In-vitro metabolic studies are crucial for understanding the biotransformation of atorvastatin, identifying potential drug-drug interactions, and elucidating the mechanisms of its cholesterol-lowering effects. Atorvastatin acetonide, a less polar derivative, can be utilized in these studies, often in parallel with the active acid form, to investigate aspects like cell permeability and the role of lactonization.

This document provides detailed application notes and protocols for conducting in-vitro metabolic studies with atorvastatin, focusing on its interaction with cytochrome P450 enzymes and its inhibitory effect on HMG-CoA reductase.

Data Presentation

Table 1: In-Vitro Inhibition of HMG-CoA Reductase by Statins

| Statin | IC50 (nM) in Human Liver Microsomes | Reference |

| Cerivastatin | 6 | [3] |

| Atorvastatin | 40 - 100 | [3] |

| Fluvastatin | 40 - 100 | [3] |

| Pravastatin | 100 - 300 | [3] |

| Simvastatin | 100 - 300 | [3] |

| Lovastatin | 100 - 300 | [3] |

Table 2: Enzyme Kinetics of Atorvastatin Metabolism by CYP3A4 and CYP3A5

| Metabolite | Enzyme | Intrinsic Clearance (CLint) | Reference |

| para-hydroxyatorvastatin | CYP3A4 | 2.4-fold higher than CYP3A5 | [4][5] |

| ortho-hydroxyatorvastatin | CYP3A4 | 5.0-fold higher than CYP3A5 | [4][5] |

Signaling Pathway

The primary mechanism of action of atorvastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[2]

Experimental Protocols

Protocol 1: In-Vitro Metabolism of Atorvastatin using Human Liver Microsomes

This protocol is designed to determine the formation of the primary metabolites of atorvastatin, ortho- and para-hydroxyatorvastatin, using human liver microsomes.

Materials:

-

Atorvastatin

-

Human Liver Microsomes (HLMs)

-

NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of atorvastatin in a suitable solvent (e.g., methanol).

-

In a microcentrifuge tube, add the following in order:

-

Potassium phosphate buffer

-

Human Liver Microsomes (final concentration, e.g., 0.2 mg protein/mL)

-

Atorvastatin solution (to achieve final concentrations ranging from 0 to 500 µM)[4]

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a specified time (e.g., 5 minutes).[4] The incubation time should be within the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[6]

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the quantification of atorvastatin and its hydroxy metabolites.[4][6][7]

-

Use a C18 reverse-phase column for chromatographic separation.[6][7]

-

Employ electrospray ionization (ESI) in either positive or negative ion mode for detection.[6]

-

Monitor specific precursor-to-product ion transitions for atorvastatin, ortho-hydroxyatorvastatin, and para-hydroxyatorvastatin.

-

Data Analysis:

-

Calculate the formation rates of ortho- and para-hydroxyatorvastatin at each substrate concentration.

-

Plot the formation rates against the atorvastatin concentration to determine enzyme kinetic parameters (e.g., Vmax and Km) using appropriate software.

Protocol 2: HMG-CoA Reductase Inhibition Assay

This protocol measures the inhibitory potency of atorvastatin on HMG-CoA reductase activity in human liver microsomes.

Materials:

-

Atorvastatin

-

Human Liver Microsomes

-

HMG-CoA

-

NADPH

-

Potassium phosphate buffer (0.1 M)

-

LC-MS/MS system to measure mevalonate production

Procedure:

-

Preparation of Reaction Mixtures:

-